

Toxicological Profile of Akton: An In-depth Technical Guide

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Compound of Interest					
Compound Name:	Akton				
Cat. No.:	B1233760	Get Quote			

Chemical Name: O-(2-Chloro-1-(2,5-dichlorophenyl)vinyl) O,O-diethyl phosphorothioate CAS

Number: 1757-18-2 Synonyms: Axiom, SD 9098, ENT-27102

This technical guide provides a comprehensive overview of the available toxicological data for the organophosphate insecticide, **Akton**. The information is intended for researchers, scientists, and drug development professionals. It is important to note that the production of **Akton** has been discontinued, and as a result, the publicly available toxicological data is limited, particularly concerning chronic exposure and long-term health effects.

Executive Summary

Akton is a non-systemic soil insecticide characterized by high acute toxicity. Its primary mechanism of action is the irreversible inhibition of the enzyme acetylcholinesterase (AChE), a critical component of the nervous system in both insects and mammals. This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in a state of cholinergic crisis. The GHS classification for **Akton** indicates that it is fatal if swallowed or in contact with skin[1]. The available data primarily focuses on acute toxicity, with limited information on chronic, reproductive, and carcinogenic effects.

Acute Toxicity

The acute toxicity of **Akton** has been evaluated in several species via oral and dermal routes of exposure. The quantitative data is summarized in the tables below.



Mammalian Acute Toxicity

Species	Route	Endpoint	Value (mg/kg)	Reference
Rat	Oral	LD50	42	[2][3]
Rat	Oral	LD50	146	[4][5]
Mouse	Oral	LD50	89	[3][4]
Rabbit	Dermal	LD50	177	[4]

Avian Acute Toxicity

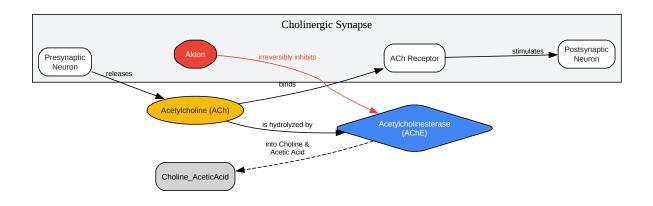
Species	Route	Endpoint	Value (mg/kg)	Reference
Mallard	Oral	LD50	>2000	[4]

Mechanism of Action: Acetylcholinesterase Inhibition

As an organophosphate insecticide, **Akton**'s primary mode of action is the inhibition of acetylcholinesterase (AChE). This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.

The inhibition of AChE by **Akton** is an irreversible process involving the phosphorylation of the serine hydroxyl group at the active site of the enzyme. This covalent modification renders the enzyme non-functional. The resulting accumulation of ACh in the synaptic cleft leads to continuous stimulation of muscarinic and nicotinic receptors, causing a wide range of physiological effects characteristic of a cholinergic crisis.





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Figure 1: Signaling pathway of **Akton**-induced acetylcholinesterase inhibition.

Experimental Protocols

Detailed experimental protocols for the specific toxicological studies on **Akton** are not readily available in the public domain. However, standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are typically followed for such studies.

Acetylcholinesterase Inhibition Assay (General Protocol)

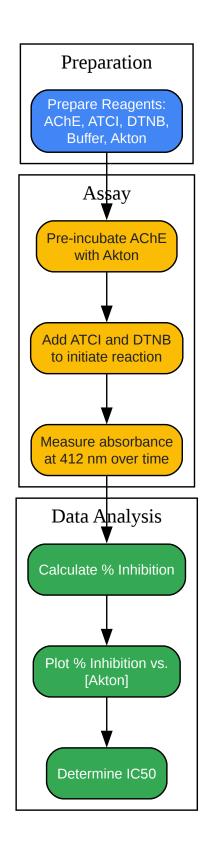
A common method to determine the inhibitory effect of a compound on AChE is a colorimetric assay based on the Ellman's reaction.

- Preparation of Reagents:
 - Acetylcholinesterase (AChE) solution from a purified source (e.g., human recombinant).
 - Substrate solution: Acetylthiocholine iodide (ATCI).
 - Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).



- Buffer solution (e.g., phosphate buffer, pH 7.4).
- Test compound (Akton) dissolved in a suitable solvent (e.g., DMSO).
- · Assay Procedure:
 - The reaction is typically performed in a 96-well microplate.
 - AChE solution is pre-incubated with various concentrations of **Akton** for a specified period to allow for enzyme inhibition.
 - The enzymatic reaction is initiated by adding the substrate (ATCI) and the chromogen (DTNB) to the wells.
 - AChE hydrolyzes acetylthiocholine to thiocholine.
 - Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate
 (TNB), which is measured spectrophotometrically at 412 nm.
 - The rate of color change is proportional to the AChE activity.
- Data Analysis:
 - The percentage of inhibition is calculated by comparing the rate of reaction in the presence of **Akton** to the rate in a control sample without the inhibitor.
 - The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.





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Figure 2: General experimental workflow for an acetylcholinesterase inhibition assay.



Acute Oral Toxicity (LD50) Determination (General Protocol - based on OECD 401, now superseded)

The determination of the median lethal dose (LD50) is a standardized procedure to assess acute oral toxicity.

- Test Animals: Typically, young adult albino rats of a single strain are used. Animals are acclimatized to laboratory conditions before the study.
- Housing and Feeding: Animals are housed in individual cages with free access to food and water, except for a short fasting period before dosing.
- Dose Administration: The test substance (**Akton**) is administered by gavage using a stomach tube. A range of dose levels are used across different groups of animals.
- Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
- Data Collection: The number of mortalities in each dose group is recorded.
- LD50 Calculation: Statistical methods, such as probit analysis, are used to calculate the LD50 value, which is the statistically estimated dose that is expected to be lethal to 50% of the test animals.

Chronic Toxicity, Carcinogenicity, Genotoxicity, and Reproductive Toxicity

There is a significant lack of publicly available data regarding the long-term toxicological effects of **Akton**.

- Chronic Toxicity: No information on No-Observed-Adverse-Effect-Level (NOAEL) or Lowest-Observed-Adverse-Effect-Level (LOAEL) from chronic exposure studies was found.
- Carcinogenicity: No data from long-term carcinogenicity bioassays in animals were identified.



- Genotoxicity: Information from standard mutagenicity tests, such as the Ames test, is not available.
- Reproductive and Developmental Toxicity: No data from two-generation reproductive toxicity studies or teratogenicity studies were found.

The absence of this critical information makes a comprehensive risk assessment for chronic human exposure to **Akton** impossible.

Environmental Fate and Ecotoxicity

Akton is described as a non-systemic soil insecticide. Organophosphates, as a class, vary in their environmental persistence. Some degrade relatively quickly, while others can persist in the soil and potentially leach into groundwater. Specific data on the environmental fate of **Akton** (e.g., soil half-life, mobility) are not readily available in the reviewed literature.

The acute toxicity of **Akton** to aquatic organisms has been studied, and it is expected to be toxic to fish and aquatic invertebrates, as is common for organophosphate insecticides.

Conclusion

The toxicological profile of **Akton** is dominated by its high acute toxicity, mediated by the inhibition of acetylcholinesterase. The available quantitative data clearly classifies it as a highly toxic substance upon oral and dermal exposure in mammals. However, the discontinuation of its production has likely led to a lack of comprehensive, modern toxicological evaluation. Significant data gaps exist for chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental toxicity. Therefore, a complete and thorough risk assessment of **Akton** according to current standards is not feasible based on the publicly available information. Further research into these areas would be necessary to fully characterize its toxicological profile.

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